molecular formula C14H17ClN2O B8491019 Acetamide,2-chloro-n-(1h-indol-7-ylmethyl)-n-propyl-

Acetamide,2-chloro-n-(1h-indol-7-ylmethyl)-n-propyl-

Cat. No. B8491019
M. Wt: 264.75 g/mol
InChI Key: HPYWWODPLCWPSH-UHFFFAOYSA-N
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Patent
US08058425B2

Procedure details

Add chloroacetyl chloride (1.7 ml, 21.71 mmol) and diisopropylethylamine (10.38 ml, 62.04 mmol) to a solution of (1H-Indol-7-ylmethyl)propylamine (3.89 g, 20.68 mmol) in methylene chloride. Stir for 2 hours, quench with saturated aqueous ammonium chloride and extract into ethyl acetate. Wash the organic layers with saturated aqueous sodium chloride, dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield N-(1H-indol-7-yl)methyl N-propyl 2-chloroacetamide (5.47 gm, 20.68 mMol).
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
10.38 mL
Type
reactant
Reaction Step One
Quantity
3.89 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3](Cl)=[O:4].C(N(C(C)C)CC)(C)C.[NH:15]1[C:23]2[C:18](=[CH:19][CH:20]=[CH:21][C:22]=2[CH2:24][NH:25][CH2:26][CH2:27][CH3:28])[CH:17]=[CH:16]1>C(Cl)Cl>[NH:15]1[C:23]2[C:18](=[CH:19][CH:20]=[CH:21][C:22]=2[CH2:24][N:25]([CH2:26][CH2:27][CH3:28])[C:3](=[O:4])[CH2:2][Cl:1])[CH:17]=[CH:16]1

Inputs

Step One
Name
Quantity
1.7 mL
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
10.38 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
3.89 g
Type
reactant
Smiles
N1C=CC2=CC=CC(=C12)CNCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
Stir for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quench with saturated aqueous ammonium chloride
EXTRACTION
Type
EXTRACTION
Details
extract into ethyl acetate
WASH
Type
WASH
Details
Wash the organic layers with saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1C=CC2=CC=CC(=C12)CN(C(CCl)=O)CCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 20.68 mmol
AMOUNT: MASS 5.47 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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